2,3'-Dichloroacetophenone
Overview
Description
2,3’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O . It is a solid substance and is used as a building block in organic chemistry .
Synthesis Analysis
The synthesis of 2,3’-Dichloroacetophenone can be achieved by taking inter-amino-acetophenone as raw material. This undergoes a diazotization reaction to generate inter-acetophenone diazo-hydrochloride, or a Sandmeyer reaction to generate inter-p-acetophenone, or an alpha-chloro-reaction to generate 2,3’-dichloroacetophenone . The synthetic way is simple and the conditions are mild, with a total yield rate more than 80% .
Molecular Structure Analysis
The molecular structure of 2,3’-Dichloroacetophenone consists of a benzene ring attached to an acetyl group (CH3CO-) and two chlorine atoms. The chlorine atoms are attached to the second and third carbon atoms of the benzene ring .
Physical And Chemical Properties Analysis
2,3’-Dichloroacetophenone is a solid substance . It has a molecular weight of 189.04 . The density of 2,3’-Dichloroacetophenone is 1.293 .
Scientific Research Applications
Synthesis and Chemical Properties
2,3'-Dichloroacetophenone has been studied for its synthesis and chemical properties. One study focused on the synthesis of a related compound, Bromo-2′,4′-dichloroacetophenone, through bromization, chlorination, and acylation, with the structure confirmed by spectroscopic analysis (Yang Feng-ke, 2004). This indicates the potential for 2,3'-Dichloroacetophenone to undergo similar synthetic transformations.
Biochemical and Medical Applications
A study on Dichloroacetophenone derivatives explored their role as pyruvate dehydrogenase kinase 1 (PDK1) inhibitors, highlighting their potential in anti-proliferative activity against certain cancer cells (Shao-Lin Zhang et al., 2018). This research suggests the use of 2,3'-Dichloroacetophenone in developing novel cancer treatments.
Organic Chemistry and Reactions
The reaction of 2,2-dichloroacetophenone with benzaldehydes under Darzens condensation conditions was studied, leading to the formation of various propanediones (V. Mamedov et al., 1992). This research opens possibilities for the use of 2,3'-Dichloroacetophenone in similar organic synthesis processes.
Green Chemistry
Research has been conducted on green routes for acylation reactions, for example, acylation of resorcinol with acetic acid (G. Yadav & A. V. Joshi, 2002). This kind of environmentally friendly chemistry could be applied to 2,3'-Dichloroacetophenone as well.
Bioactivity Studies
A study on Bromo-2,4-dichloroacetophenone, a compound related to 2,3'-Dichloroacetophenone, focused on its synthesis and bioactivity, showing insecticidal activity against certain pests (Yang Chun-long & D. South, 2003). This suggests potential applications in pest control for 2,3'-Dichloroacetophenone.
Thermodynamic Studies
The thermodynamic properties of 2,4’-dichloroacetophenone, closely related to 2,3'-Dichloroacetophenone, were investigated to understand its formation and stability (L. Amaral & M. R. D. Silva, 2014). Such studies are crucial for the safe and effective use of 2,3'-Dichloroacetophenone in various applications.
Bioconjugation in Peptides
A recent study developed a method for constructing disulfide bridging in peptides using dichloroacetophenone derivatives (Liu-Hai Wu et al., 2020). This innovative approach could be explored with 2,3'-Dichloroacetophenone for peptide research and drug development.
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(3-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVSYIYUADCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073432 | |
Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Dichloroacetophenone | |
CAS RN |
21886-56-6 | |
Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021886566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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